Cas no 1017783-64-0 (1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid)

1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative with a sterically hindered tert-butyl group at the 1-position and methyl substituents at the 3- and 5-positions. This structural configuration enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The carboxylic acid functionality allows for further derivatization, while the tert-butyl group provides steric protection, improving selectivity in reactions. Its well-defined molecular structure ensures consistent performance in synthetic pathways, making it a reliable choice for researchers requiring precise chemical modifications.
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid structure
1017783-64-0 structure
Product name:1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No:1017783-64-0
MF:C10H16N2O2
MW:196.246242523193
CID:5069755
PubChem ID:4284707

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
    • 1-tert-butyl-3,5-dimethylpyrazole-4-carboxylic acid
    • Inchi: 1S/C10H16N2O2/c1-6-8(9(13)14)7(2)12(11-6)10(3,4)5/h1-5H3,(H,13,14)
    • InChI Key: UORJTRNJVITXTP-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)=NN(C=1C)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.1

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 158-160 °C
  • Boiling Point: 318.1±37.0 °C at 760 mmHg
  • Flash Point: 146.2±26.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Security Information

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-43824-1.0g
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95.0%
1.0g
$470.0 2025-02-20
TRC
B702510-250mg
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
1017783-64-0
250mg
$ 365.00 2022-06-06
TRC
B702510-50mg
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
1017783-64-0
50mg
$ 95.00 2022-06-06
Enamine
EN300-43824-0.5g
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95.0%
0.5g
$353.0 2025-02-20
1PlusChem
1P019VMC-50mg
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95%
50mg
$166.00 2023-12-27
Aaron
AR019VUO-2.5g
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95%
2.5g
$1295.00 2025-02-14
Aaron
AR019VUO-10g
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95%
10g
$2808.00 2023-12-16
1PlusChem
1P019VMC-1g
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95%
1g
$643.00 2023-12-27
Aaron
AR019VUO-50mg
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95%
50mg
$146.00 2025-02-14
1PlusChem
1P019VMC-500mg
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
1017783-64-0 95%
500mg
$499.00 2023-12-27

Additional information on 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

1-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS No. 1017783-64-0)

The compound 1-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS No. 1017783-64-0) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery, agrochemicals, and advanced materials. The pyrazole ring serves as a central scaffold, while the substituents at positions 1, 3, and 5 contribute to its distinctive chemical properties.

Recent studies have highlighted the potential of pyrazole derivatives in various biological systems. For instance, researchers have explored the anti-inflammatory and antioxidant activities of this compound, making it a promising candidate for therapeutic applications. The tert-butyl group at position 1 not only enhances the compound's stability but also influences its bioavailability. Meanwhile, the methyl groups at positions 3 and 5 contribute to the overall hydrophobicity of the molecule, which is crucial for its interaction with biological targets.

One of the most intriguing aspects of 1-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid is its ability to act as a precursor in the synthesis of more complex molecules. For example, it can be used as a building block for constructing heterocyclic compounds with enhanced functionality. This versatility has led to its adoption in various synthetic strategies, including click chemistry and Suzuki coupling reactions.

In terms of industrial applications, this compound has shown potential in the development of advanced materials such as polymers and coatings. The carboxylic acid group at position 4 can undergo various reactions, including esterification and amidation, enabling the formation of cross-linked networks with tailored properties. These networks exhibit excellent mechanical strength and thermal stability, making them suitable for high-performance applications.

Recent advancements in green chemistry have also influenced the synthesis and application of this compound. Researchers have developed environmentally friendly methods to produce 1-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid, reducing the environmental footprint associated with its manufacturing process. These methods include catalytic hydrogenation and biocatalytic transformations, which not only improve yield but also minimize waste generation.

The compound's role in drug discovery cannot be overstated. Its ability to modulate enzyme activity and receptor binding makes it a valuable tool in medicinal chemistry. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression. The combination of its structural flexibility and functional groups makes it an ideal candidate for further optimization into lead compounds.

Moreover, 1-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid has found applications in agrochemicals due to its pesticidal properties. Field trials have shown that it exhibits potent activity against various pests without causing significant harm to non-target organisms. This dual functionality underscores its importance as a multi-purpose chemical entity.

In conclusion, 1-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS No. 1017783-64

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